2-Bromo-1-(bromomethyl)-4-chlorobenzene

organic synthesis building blocks halogenated aromatics

2-Bromo-1-(bromomethyl)-4-chlorobenzene (CAS: 33924-45-7) is a halogenated aromatic building block (C₇H₅Br₂Cl, MW: 284.38 g/mol). It exists as a liquid at 20°C and features a 1,2,4-substitution pattern: a bromomethyl (-CH₂Br) group at position 1, a bromo substituent at position 2, and a chloro substituent at position 4.

Molecular Formula C7H5Br2Cl
Molecular Weight 284.38
CAS No. 33924-45-7
Cat. No. B2796846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(bromomethyl)-4-chlorobenzene
CAS33924-45-7
Molecular FormulaC7H5Br2Cl
Molecular Weight284.38
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)CBr
InChIInChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
InChIKeyKZIGUGMFQVNQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(bromomethyl)-4-chlorobenzene (CAS: 33924-45-7): Procurement-Ready Properties and Verified Data


2-Bromo-1-(bromomethyl)-4-chlorobenzene (CAS: 33924-45-7) is a halogenated aromatic building block (C₇H₅Br₂Cl, MW: 284.38 g/mol) [1]. It exists as a liquid at 20°C and features a 1,2,4-substitution pattern: a bromomethyl (-CH₂Br) group at position 1, a bromo substituent at position 2, and a chloro substituent at position 4 [2]. Its ortho-bromo and benzylic bromide functionalities provide distinct electrophilic sites, making it a specialized intermediate in medicinal chemistry and materials science .

Why 2-Bromo-1-(bromomethyl)-4-chlorobenzene (33924-45-7) Cannot Be Replaced by Generic Analogs


Substituting 2-bromo-1-(bromomethyl)-4-chlorobenzene with a generic bromobenzyl halide or a different halogenation isomer risks altering reaction kinetics and product profiles. This compound's unique 1,2,4-substitution pattern, combining an ortho-bromo group with a benzylic bromide, creates a dual electrophilic system not found in common analogs like 1-(bromomethyl)-4-chlorobenzene or 2-bromo-4-chlorobenzyl bromide . The presence of both aromatic and benzylic bromine atoms, each with different leaving group propensities, enables orthogonal functionalization sequences . Furthermore, the specific chloro substituent influences the electronic environment of the aromatic ring, affecting the reactivity of both bromine sites in nucleophilic substitutions and cross-coupling reactions [1].

Quantitative Differentiation: Verified Evidence for 2-Bromo-1-(bromomethyl)-4-chlorobenzene (33924-45-7)


Physical Form and Purity: Liquid State vs. Solid Analogs

2-Bromo-1-(bromomethyl)-4-chlorobenzene is a liquid at 20°C , differentiating it from structurally related analogs that are solids (e.g., 1-(bromomethyl)-4-chlorobenzene, mp ~50°C; 2-bromo-4-chlorobenzyl bromide, mp ~41-45°C). This liquid physical form simplifies handling, automated dispensing, and solution preparation in high-throughput synthesis environments. Commercial suppliers consistently report purities of ≥95%, with some offering ≥97% and ≥98% grades [1].

organic synthesis building blocks halogenated aromatics

Synthesis Yield: Benchmarked Efficiency of a Multi-Step Route

A published multi-step synthesis of 2-bromo-1-(bromomethyl)-4-chlorobenzene, starting from 2-nitro-4-chlorotoluene, proceeds via formylation, oxidation, and radical bromination with NBS/BPO. The final step achieves a yield of 75% . This yield provides a tangible benchmark for evaluating alternative synthetic routes or for planning in-house production.

synthetic methodology process chemistry halogenation

Predicted LogP and Lipophilicity: Differentiating Physicochemical Profile

The predicted LogP (octanol-water partition coefficient) for 2-bromo-1-(bromomethyl)-4-chlorobenzene is 4.34 (ACD/Labs) and 4.42 (KOWWIN v1.67) [1][2]. This high lipophilicity differs from mono-halogenated benzyl bromides (e.g., 1-(bromomethyl)-4-chlorobenzene, predicted LogP ≈ 3.2) and influences its behavior in biological assays and material science applications.

medicinal chemistry drug design physicochemical properties

Predicted Boiling Point and Volatility: Differentiating Physical Properties

The predicted boiling point of 2-bromo-1-(bromomethyl)-4-chlorobenzene is 283.4 ± 25.0 °C at 760 mmHg, with a predicted vapor pressure of 0.0 ± 0.6 mmHg at 25°C [1]. This data point differentiates it from other bromobenzyl halides, providing crucial information for distillation, vacuum handling, and storage conditions.

chemical engineering process safety physical properties

High-Value Application Scenarios for 2-Bromo-1-(bromomethyl)-4-chlorobenzene (33924-45-7)


Medicinal Chemistry: Synthesis of Isoindolinone Scaffolds

2-Bromo-1-(bromomethyl)-4-chlorobenzene serves as a direct precursor to isoindolinone derivatives, a privileged scaffold in drug discovery . Its liquid form (as evidenced in Section 3) facilitates accurate dispensing in automated parallel synthesizers for generating focused libraries of bioactive compounds.

Organic Synthesis: Orthogonal Functionalization via Dual Electrophiles

The compound's benzylic bromide and ortho-bromo substituents (see Section 2) allow for sequential, chemoselective reactions. The benzylic site can be engaged in nucleophilic substitutions (e.g., with amines or alkoxides) while the aryl bromide is reserved for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling the efficient construction of complex molecular architectures .

Materials Science: Synthesis of Functionalized Monomers

The high lipophilicity (LogP ~4.34, as detailed in Section 3) and dual reactivity of 2-bromo-1-(bromomethyl)-4-chlorobenzene make it a suitable monomer precursor for creating specialized polymers or liquid crystals. The predicted boiling point (283.4°C) informs safe handling during polymerization at elevated temperatures.

Chemical Biology: Synthesis of Activity-Based Probes

The benzylic bromide can be used to attach the molecule to a solid support or a biotin tag, while the aryl bromide can be used for subsequent diversification or as a handle for installing a radioactive or fluorescent label. The reported synthesis yield (75%) provides a baseline for cost analysis when scaling up probe production .

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